molecular formula C20H24N2O2 B8493683 4-[3-(1-Acetyl-4-piperidyl)-1-propenyl]-6-methoxyquinoline

4-[3-(1-Acetyl-4-piperidyl)-1-propenyl]-6-methoxyquinoline

Cat. No. B8493683
M. Wt: 324.4 g/mol
InChI Key: DYMIQUNBIDKGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03989691

Procedure details

Following the procedure of Example 3, 4-chloro-6-methoxyquinoline was reacted with the reaction product of methyl triphenylphosphonium bromide and n-butyllithium. This reaction product was then reacted with N-acetyl-4-piperidine-acetaldehyde to produce 4-[3-(1-acetyl-4-piperidyl)-1-propenyl]-6-methoxyquinoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-acetyl-4-piperidine-acetaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][CH:3]=1.[CH2:14]([Li])CCC.[C:19]([N:22]1[CH2:27][CH2:26][CH:25]([CH2:28][CH:29]=O)[CH2:24][CH2:23]1)(=[O:21])[CH3:20]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[C:19]([N:22]1[CH2:27][CH2:26][CH:25]([CH2:28][CH:29]=[CH:14][C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=3)[N:5]=[CH:4][CH:3]=2)[CH2:24][CH2:23]1)(=[O:21])[CH3:20] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=NC2=CC=C(C=C12)OC
Step Two
Name
N-acetyl-4-piperidine-acetaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)CC=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCC(CC1)CC=CC1=CC=NC2=CC=C(C=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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